molecular formula C19H19BrN2O6S2 B2694044 Methyl 6-(((5-bromothiophen-2-yl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 892359-28-3

Methyl 6-(((5-bromothiophen-2-yl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2694044
CAS RN: 892359-28-3
M. Wt: 515.39
InChI Key: FKYQPVZEXZNAJP-UHFFFAOYSA-N
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Description

Methyl 6-(((5-bromothiophen-2-yl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H19BrN2O6S2 and its molecular weight is 515.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is utilized in the synthesis of novel chromone-pyrimidine coupled derivatives, showcasing its potential in antimicrobial applications. These derivatives have been evaluated for in vitro antifungal and antibacterial activity, highlighting their utility in developing new antimicrobial agents. Among these, certain compounds exhibited potent antibacterial and antifungal properties, comparable to standard drugs like miconazole. This indicates the compound's role in facilitating the creation of new antimicrobials with significant efficacy (Tiwari et al., 2018).

Antiviral and Antiretroviral Applications

Derivatives of the compound have been investigated for their antiviral activity, particularly against retroviruses, highlighting its potential in antiretroviral therapy. Some derivatives demonstrated marked inhibition of retrovirus replication in cell culture, indicating the compound's utility in the development of new treatments for retroviral infections, including HIV (Hocková et al., 2003).

Structural Insights and Inhibitory Potential

The structural characterization of derivatives of the compound has provided insights into their inhibitory potential against specific enzymes, such as human dihydrofolate reductase (DHFR). Molecular docking simulations suggest these derivatives could serve as potential DHFR inhibitors, which is crucial for developing new anticancer and antibacterial therapies (Al-Wahaibi et al., 2021).

Antifungal and Antibacterial Evaluation

A solvent-free synthesis approach of certain derivatives revealed their good yields and significant antifungal and antibacterial activities. These findings underscore the compound's applicability in generating new antimicrobial agents with potential for high efficacy and safety (Sharma et al., 2022).

properties

IUPAC Name

methyl 6-[(5-bromothiophen-2-yl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O6S2/c1-3-28-12-6-4-11(5-7-12)17-16(18(23)27-2)13(21-19(24)22-17)10-30(25,26)15-9-8-14(20)29-15/h4-9,17H,3,10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYQPVZEXZNAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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